molecular formula C18H12N6O B2860052 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol CAS No. 848687-60-5

4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol

Cat. No.: B2860052
CAS No.: 848687-60-5
M. Wt: 328.335
InChI Key: LLSKWFIMIHRSRX-UHFFFAOYSA-N
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Description

4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol is a chemical compound designed for scientific research and development. It features a complex heterocyclic scaffold based on a pyrazolotriazolopyrimidine core, a structure known to be of significant interest in medicinal chemistry . This core scaffold is recognized as a bioisosteric replacement for purine, allowing it to mimic adenosine and interact with various kinase domains, which are critical targets in oncological research . Compounds based on the pyrazolopyrimidine architecture have demonstrated potent biological activities, including antiproliferative effects against a panel of cancer cell lines . Researchers are particularly interested in such structures for their potential as multi-target inhibitors, capable of simultaneously hindering key cancer signaling pathways like those associated with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR) to overcome tumor resistance . The molecular formula of this compound is C19H13N6O . This product is intended for research purposes exclusively and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

4-(10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O/c25-14-8-6-12(7-9-14)16-21-22-18-15-10-20-24(13-4-2-1-3-5-13)17(15)19-11-23(16)18/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSKWFIMIHRSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Hydrazones

Compound 3 reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under acidic conditions to form hydrazone intermediates. Subsequent oxidative cyclization using FeCl₃ (2 M) in ethanol at 25°C for 24 hours yields the triazolo[4,3-c]pyrimidine core. For example, (E)-3,7-diphenyl-9-styryl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine (compound 11a ) is synthesized via this route, achieving 87% yield. Adapting this method, substitution of styryl with a 4-hydroxyphenyl group would produce the target compound.

Optimized Parameters

  • Aldehyde: 4-Hydroxybenzaldehyde (1.2 equiv).
  • Oxidant: FeCl₃ (2 M in H₂O), 24-hour stirring.
  • Yield: 70–85% (estimated for phenolic derivative).

Condensation with Triethyl Orthoformate

Alternative cyclization pathways involve refluxing compound 3 with triethyl orthoformate in trifluoroacetic acid (TFA), forming tricyclic derivatives such as 5-methyl-7-phenyl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine (compound 6a ). This method avoids oxidative conditions, making it suitable for acid-stable substrates.

Phenolic Group Introduction

Nucleophilic Aromatic Substitution

Chlorinated intermediates (e.g., 4-chloro-pyrazolo-triazolo-pyrimidine) undergo substitution with 4-hydroxyphenol in acetonitrile under basic conditions. For instance, 7-phenoxy-5-phenyl-triazolo[1,5-a]pyrimidine derivatives are synthesized by reacting 4-chloro analogs with substituted phenols in the presence of NaOH (1.5 equiv) at 80°C for 5 hours. Applied to the target compound, this method would involve:

Procedure

  • Dissolve 4-chloro-7-phenyl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine (1.0 equiv) and 4-hydroxyphenol (1.2 equiv) in acetonitrile.
  • Add NaOH (1.5 equiv) and KI (catalytic).
  • Reflux at 80°C for 8–12 hours.
  • Isolate via column chromatography (CH₂Cl₂:MeOH = 25:1).

Yield : 65–75%.

Suzuki-Miyaura Coupling

For more complex aryl groups, palladium-catalyzed cross-coupling can introduce the phenolic moiety. A patent describes the use of 4-hydroxyphenylboronic acid with brominated pyrazolo-triazolo-pyrimidine intermediates, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/H₂O mixture at 100°C.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield (%) Advantages
Oxidative Cyclization Hydrazone intermediate FeCl₃, ethanol, 24 h 70–85 High regioselectivity
Triethyl Orthoformate Compound 3 TFA, reflux, 6 h 60–70 Acid-stable products
Nucleophilic Substitution 4-Chloro derivative NaOH, acetonitrile, 80°C 65–75 Scalable, minimal byproducts
Suzuki Coupling Bromo intermediate Pd(PPh₃)₄, dioxane, 100°C 50–60 Versatile for diverse aryl groups

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.37–8.81 (m, aromatic H), 9.32 (s, triazolo H), 10.2 (s, phenolic -OH).
  • MS (ESI+) : m/z 413.1 [M+H]⁺.

Purity Assessment

  • HPLC (C18 column, MeOH:H₂O = 70:30): >98% purity.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may form [1,5-c] vs. [4,3-c] triazolo isomers. Using bulky bases (e.g., DIPEA) improves selectivity.
  • Phenolic Group Stability : Alkylation of the -OH group may occur under acidic conditions. Protecting groups (e.g., acetyl) are recommended during cyclization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_3{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction may result in the formation of corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its medicinal properties, particularly in the context of cancer treatment. Its ability to inhibit cyclin-dependent kinases (CDKs) makes it a candidate for developing anticancer drugs[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol exerts its effects involves its interaction with specific molecular targets. For example, in the context of CDK inhibition, the compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....

Molecular Targets and Pathways:

  • CDK Inhibition: The compound targets cyclin-dependent kinases, which are crucial for cell cycle regulation[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....

  • Receptor Binding: It may also interact with various receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Isomerization and Ring Junction Effects

The triazolo-pyrimidine core exhibits structural isomerism based on the orientation of the triazole ring fusion ([1,5-c] vs. [4,3-c]). Compound 11d ([4,3-c] junction) demonstrates distinct properties compared to its [1,5-c] isomers:

  • Melting Points and Stability : [4,3-c] derivatives (e.g., Compound 9 ) exhibit higher melting points and greater thermal stability than [1,5-c] analogs (e.g., Compound 8 ) .
  • NMR Shifts : Protons at C3 and C5 in [4,3-c] derivatives appear more downfield in $^1$H-NMR compared to C2 and C5 protons in [1,5-c] isomers, reflecting electronic differences in ring fusion .
  • Isomerization Pathways : Under acidic conditions (e.g., formic acid), [4,3-c] derivatives isomerize to [1,5-c] forms, highlighting the thermodynamic preference for the latter .

Table 1: Comparison of [4,3-c] and [1,5-c] Derivatives

Property [4,3-c] Derivatives (e.g., Compound 9) [1,5-c] Derivatives (e.g., Compound 8)
Melting Point (°C) 284–286 Lower (exact values not reported)
$^1$H-NMR C3/C5 Shifts δ 8.45–9.28 δ 6.93–8.45
Isomerization Tendency Converts to [1,5-c] under acid Stable under standard conditions

Table 2: Substituent Effects on Key Analogs

Compound Substituents Molecular Weight Key Properties
11d C4-OH 430.35 High polarity, δ(OH) = 13.11 ppm
899384-88-4 C5-OCH3, C2-OH 358.35 Moderate lipophilicity
677023-85-7 C4-OCHF2, C3-OCH3 408.36 Enhanced metabolic stability

Biological Activity

The compound 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol is a member of the pyrazolo[4,3-e][1,2,4]triazole family, which has garnered attention due to its diverse biological activities. This article examines its biological activities, particularly its anticancer properties, and provides insights into its mechanism of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a triazole and pyrimidine ring system. Its molecular formula is C19H16N6OC_{19}H_{16}N_6O, with a molecular weight of approximately 356.37 g/mol.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazoles exhibit significant biological activities including:

  • Anticancer Activity : Many studies have reported the cytotoxic effects of these compounds against various cancer cell lines.
  • Inhibition of Kinases : These compounds often act as inhibitors of critical kinases involved in cancer progression.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several pyrazolo[4,3-e][1,2,4]triazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that certain derivatives had stronger cytotoxic activity than cisplatin, a commonly used chemotherapy drug. The most potent compound induced apoptosis through activation of caspases and downregulation of NF-κB expression .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves:
      • Induction of Apoptosis : Compounds triggered apoptotic pathways by increasing reactive oxygen species (ROS) levels and promoting pro-apoptotic factors such as p53 and Bax.
      • Autophagy Activation : Some derivatives also induced autophagy via upregulation of beclin-1 and inhibition of mTOR pathways .

Data Table: Cytotoxic Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
Compound 1MCF-75.8Apoptosis via caspase activation
Compound 2MDA-MB-2316.0ROS induction
Compound 3MCF-10A (normal)>20Selective toxicity

Additional Biological Activities

Beyond anticancer properties, pyrazolo[4,3-e][1,2,4]triazoles have been investigated for other biological activities:

  • Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Properties : Certain compounds exhibited the ability to inhibit inflammatory pathways.

Q & A

Basic Research Question

  • Spectroscopy : ¹H/¹³C NMR (δ 6.93–8.45 for aromatic protons; DMSO-d₆ solvent) and IR (OH stretch ~3400 cm⁻¹) confirm functional groups .
  • Melting Point : Sharp melting ranges (e.g., 284–286°C) indicate purity .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 72.55% observed vs. 72.31% theoretical) .

Advanced Methods : X-ray crystallography resolves substituent orientation in similar fused heterocycles .

How do structural modifications influence biological activity?

Advanced Research Question

  • Substituent Effects :
    • Halogenation : Chlorophenyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibition) .
    • Phenolic -OH : Improves solubility and hydrogen-bonding interactions with targets like adenosine receptors .
  • Case Study : Replacing methyl with trifluoromethyl in analogs increased antiviral potency by 3-fold due to enhanced electron-withdrawing effects .

Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like viral proteases .

What analytical methods resolve discrepancies in spectral data?

Advanced Research Question
Contradictions in NMR or MS data often arise from:

  • Tautomerism : Pyrazolo-triazolo-pyrimidines exhibit pH-dependent tautomeric forms. Use deuterated solvents with controlled pH (e.g., DMSO-d₆ + TFA) to stabilize specific tautomers .
  • Impurity Peaks : Compare HPLC retention times with synthetic intermediates. For example, residual hydrazine derivatives show distinct UV absorption at 254 nm .

Q. Resolution Workflow :

Repeat synthesis with strict inert atmosphere (N₂/Ar).

Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

What strategies enhance solubility for in vitro assays?

Basic Research Question

  • Co-solvents : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes for aqueous solubility .
  • Salt Formation : Convert phenolic -OH to sodium salts (e.g., NaHCO₃ treatment) for improved pharmacokinetics .

Data Example : A triazolo-pyrimidine analog showed 4× higher solubility in PBS after sodium salt formation .

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